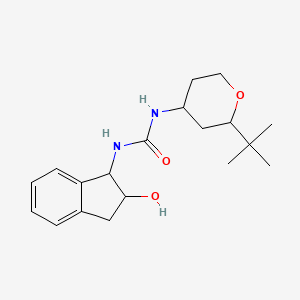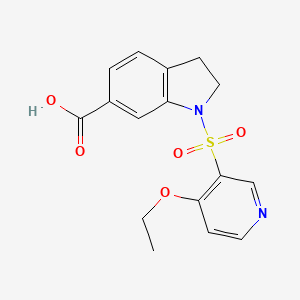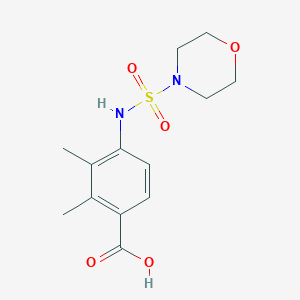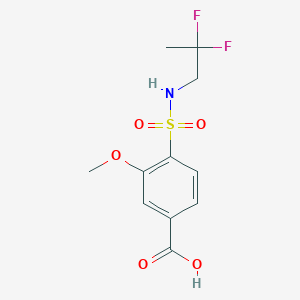
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one, also known as DFOM, is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters. This inhibition has been linked to an increase in dopamine levels in the brain, which could have implications for the treatment of Parkinson's disease and other neurological disorders.
In cancer research, 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been studied for its potential as a therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its ability to induce apoptosis (programmed cell death) in cancer cells. 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression and have been implicated in cancer development.
Mecanismo De Acción
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is thought to exert its effects through inhibition of MAO-B and HDACs, as well as through other mechanisms that are not yet fully understood. MAO-B inhibition leads to an increase in dopamine levels in the brain, which could have implications for the treatment of Parkinson's disease and other neurological disorders. HDAC inhibition has been linked to the induction of apoptosis in cancer cells and the regulation of gene expression.
Biochemical and Physiological Effects
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of MAO-B and HDACs, as well as the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, it also has several limitations, including its high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several potential future directions for research on 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one's potential as a therapeutic agent for various diseases, including Parkinson's disease and cancer. Additionally, further research is needed to fully understand the mechanisms of action of 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one can be synthesized using a multi-step process that involves the reaction of 2,3-difluorobenzoic acid with oxepane-4-carbonyl chloride, followed by the reaction of the resulting intermediate with 2-amino-3,4-difluorobenzoic acid. The final product is obtained through cyclization of the intermediate with acetic anhydride and sodium acetate.
Propiedades
IUPAC Name |
6,7-difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O3/c16-10-6-12-13(7-11(10)17)19(8-14(20)18-12)15(21)9-2-1-4-22-5-3-9/h6-7,9H,1-5,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHIPOYDRDIEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)C(=O)N2CC(=O)NC3=CC(=C(C=C32)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylamino]-N-methylpyridine-2-carboxamide](/img/structure/B7438087.png)
![3-bromo-N-[[(1R,2S)-2-hydroxycyclopentyl]methyl]-5-methoxybenzamide](/img/structure/B7438090.png)
![2-cyclobutyl-N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7438101.png)
![2-Chloro-4-[[3-(2-methoxycyclopentyl)morpholin-4-yl]methyl]benzoic acid](/img/structure/B7438115.png)



![3-[(2-Cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7438134.png)

![N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B7438155.png)
![N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)
![4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid](/img/structure/B7438177.png)

![1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7438189.png)